4-amino-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]butanamide
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Overview
Description
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of diseases related to abnormal levels of tumor necrosis factor-alpha (TNF-α).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide involves multiple steps. One common method includes the reaction of 4-aminobutyric acid with 2,6-dioxopiperidine-3-carboxylic acid, followed by cyclization to form the isoindoline-1,3-dione structure. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound often employs optimized synthetic routes to enhance yield and purity. Large-scale synthesis may involve continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Dimethylformamide (DMF), dichloromethane (DCM)
Catalysts: Triethylamine, palladium on carbon (Pd/C)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential to treat diseases related to TNF-α, such as inflammatory and autoimmune disorders.
Industry: Utilized in the development of pharmaceuticals and as a precursor in chemical manufacturing.
Mechanism of Action
The compound exerts its effects by modulating the activity of TNF-α, a cytokine involved in systemic inflammation. It binds to specific molecular targets, inhibiting the signaling pathways that lead to the production of pro-inflammatory cytokines. This mechanism makes it a promising candidate for treating inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: A derivative of thalidomide with similar anti-inflammatory properties.
Pomalidomide: Another thalidomide derivative with enhanced potency and efficacy.
Uniqueness
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide is unique due to its specific structural features that confer distinct biological activities. Its ability to selectively modulate TNF-α pathways sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H18N4O5 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
4-amino-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]butanamide |
InChI |
InChI=1S/C17H18N4O5/c18-7-1-2-13(22)19-9-3-4-10-11(8-9)17(26)21(16(10)25)12-5-6-14(23)20-15(12)24/h3-4,8,12H,1-2,5-7,18H2,(H,19,22)(H,20,23,24) |
InChI Key |
RSMPKDIAVIFLRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCCN |
Origin of Product |
United States |
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